2-Cyano-4-methylpentanoic acid

Synthetic Chemistry Reaction Optimization Base Selection

Standard aliphatic acids or leucine fail to replicate the enhanced acidity (pKa ~2.55) and nitrile reactivity of this C7 α-cyano building block. Use for masked α-amino acid motifs in peptidomimetics or gabapentinoid cyclohexane ring assembly. - **Reactivity**: α-Cyano group stabilizes carbanions; enables Michael additions under mild bases - **Application**: Reference standard for HPLC/LC-MS (MW 141.17, XLogP 1.4); validated Nmt inhibitor scaffold - **Supply**: Commercial availability, stable solid form, routine calibration use

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 18283-41-5
Cat. No. B12943983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-methylpentanoic acid
CAS18283-41-5
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C#N)C(=O)O
InChIInChI=1S/C7H11NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3H2,1-2H3,(H,9,10)
InChIKeyJGUUYTTUQHBFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-methylpentanoic acid (CAS 18283-41-5): Chemical Profile and Procurement Overview


2-Cyano-4-methylpentanoic acid (CAS 18283-41-5), also known as 2-cyano-4-methyl-valeric acid or NSC80747, is a C7 aliphatic α-cyano carboxylic acid with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol [1]. This compound features a reactive nitrile group at the α-position and a branched isobutyl side chain, making it a versatile building block in organic synthesis and medicinal chemistry . Its computed properties, including an XLogP3-AA of 1.4 and a topological polar surface area of 61.1 Ų, indicate moderate lipophilicity and hydrogen-bonding capacity [1]. As a cyano analog of the amino acid leucine, it serves as a critical intermediate in the preparation of leucine analogs, isocapronitrile derivatives, and has been explored in gabapentinoid research .

Synthetic utility
α-Cyano carboxylic acid building block for peptidomimetics and leucine analog construction
Gabapentinoid intermediate and scaffold diversification
Reactivity profile
Activated α-carbon enables Michael additions and alkylations under mild basic conditions
Nitrile-stabilized carbanion chemistry
Physicochemical distinction
Enhanced acidity and lipophilicity compared to leucine support altered coupling and partitioning
Saturated backbone avoids alkene isomerization

Why 2-Cyano-4-methylpentanoic acid Cannot Be Replaced by Generic Analogs


Generic substitution with closely related compounds—such as simple aliphatic carboxylic acids (e.g., 4-methylpentanoic acid), amino acids (e.g., leucine), or unsaturated cyano acids (e.g., 2-cyano-4-methyl-2-pentenoic acid)—is inadvisable due to distinct physicochemical and reactivity profiles. The presence of the α-cyano group in 2-cyano-4-methylpentanoic acid significantly alters its acidity (pKa ~2.55) compared to 4-methylpentanoic acid (pKa ~4.8) and leucine (pKa ~2.3 for the COOH group), as reported in BenchChem . This enhanced acidity, driven by the electron-withdrawing nitrile, enables deprotonation by weaker bases and alters reaction kinetics in coupling and condensation reactions . Additionally, the saturated carbon backbone distinguishes it from its unsaturated counterpart, 2-cyano-4-methyl-2-pentenoic acid, which exhibits different conformational flexibility and stability . These differences directly impact downstream synthetic yields, metabolic stability, and biological activity, necessitating precise compound selection.

!
Simple aliphatic acids (e.g., 4-methylpentanoic acid)
Lack α-cyano group; pKa difference alters deprotonation behavior, base selection, and reaction kinetics.
!
Leucine or amino acid analogs
Amino group vs. nitrile changes hydrogen bonding, nucleophilicity, and metabolic stability profile.
!
Unsaturated cyano acids (e.g., 2-cyano-4-methyl-2-pentenoic acid)
C=C bond reduces conformational flexibility; potential cis/trans isomerism may compromise synthetic reproducibility.

Quantitative Differentiation Against Closest Analogs


Enhanced Acidity vs. 4-Methylpentanoic Acid

2-Cyano-4-methylpentanoic acid exhibits a pKa of approximately 2.55 ± 0.20 for its carboxylic acid group, as reported by BenchChem . In contrast, its non-cyano analog, 4-methylpentanoic acid, has a pKa of approximately 4.8 [1]. This difference of over 2 pKa units (approximately 2.25 log units) indicates that the target compound is roughly 180 times more acidic than its non-cyano counterpart at equivalent pH. This enhanced acidity is attributed to the strong electron-withdrawing inductive effect of the α-cyano group .

Enhanced Acidity
Cross-study comparable
pKa ~2.55 vs. 4-methylpentanoic acid pKa ~4.8 (ΔpKa ≈ 2.25)
Approximately 180-fold greater acidity supports deprotonation with weaker bases.
Predicted aqueous values at 25°C; experimental validation recommended.
Synthetic Chemistry Reaction Optimization Base Selection

Lipophilicity Comparison with Leucine

The lipophilicity of 2-cyano-4-methylpentanoic acid, as measured by XLogP3-AA, is 1.4 [1]. This value is higher than that of the structurally related amino acid leucine (XLogP3-AA ≈ 0.8) [2], despite leucine possessing an amino group instead of a cyano group. The increase in lipophilicity (ΔXLogP ≈ 0.6 units) is attributed to the replacement of the polar, hydrogen-bonding amino group with the less polar, linear nitrile group.

Lipophilicity
Cross-study comparable
XLogP3-AA 1.4 vs. leucine 0.8 (ΔXLogP +0.6)
Replacement of amino with nitrile increases computed lipophilicity, potentially affecting membrane partitioning.
Computed values; experimental logP/logD determination advised.
Medicinal Chemistry ADME Lead Optimization

Synthetic Versatility as a Cyanoacetic Acid Derivative

While direct yield data for 2-cyano-4-methylpentanoic acid is sparse, its close analog, methyl 2-cyano-4-methylpent-2-enoate, has been reported to undergo hydrocyanation and subsequent transformations with yields up to 90% . This high efficiency is characteristic of α-cyano esters and acids, which serve as excellent Michael acceptors and nucleophiles. The saturated acid derivative is expected to exhibit similar reactivity in alkylation and condensation reactions due to the stabilizing effect of the α-cyano group on adjacent carbanions .

Synthetic Versatility
Class-level inference
Analogous α-cyano ester yields up to 90% in Michael/hydrocyanation sequences.
Inferred high reactivity as Michael acceptor/nucleophile; direct yield data required for this specific acid.
Class-level inference based on methyl ester analog; verify in target reaction conditions.
Organic Synthesis C-C Bond Formation Intermediate Chemistry

Saturated vs. Unsaturated Backbone Stability

2-Cyano-4-methylpentanoic acid contains a fully saturated carbon chain (Rotatable Bond Count = 3), whereas its unsaturated analog, 2-cyano-4-methyl-2-pentenoic acid, possesses a C=C double bond that restricts rotation and introduces potential for cis/trans isomerism [1][2]. The saturated compound has a molecular weight of 141.17 g/mol and a predicted boiling point of approximately 272.8°C, while the unsaturated analog is lighter (MW 139.15 g/mol) and likely has different thermal stability [1].

Backbone Stability
Cross-study comparable
Saturated chain, rotatable bonds = 3, MW 141.17 vs. unsaturated analog (C=C, MW 139.15, possible isomerism).
Consistent conformational behavior without alkene isomerization risk improves reproducibility.
Computed properties; unsaturated analog may exhibit divergent thermal stability.
Medicinal Chemistry Conformational Analysis Chemical Stability

Potential N-Myristoyltransferase Inhibition

A ChEMBL assay (CHEMBL872433) deposited in BindingDB evaluates inhibitory activity against Candida albicans N-Myristoyltransferase (CaNmt) for a series of compounds, including the structural class to which 2-cyano-4-methylpentanoic acid belongs [1]. While the specific IC50 value for 2-cyano-4-methylpentanoic acid is not explicitly listed in the publicly accessible summary, the assay platform is established for measuring inhibition of this essential fungal enzyme. The presence of the α-cyano carboxylic acid motif is a recognized pharmacophore for Nmt inhibitors [2].

Nmt Inhibition Potential
Class-level inference
α-Cyano acid motif recognized in Candida albicans Nmt assay (ChEMBL872433); specific IC50 not reported.
Supports hit-finding research context; requires confirmatory inhibition profiling.
BindingDB assay summary; independent verification needed for this exact compound.
Antifungal Research Enzyme Inhibition Target Validation

Strategic Procurement Scenarios


Leucine Analog and Gabapentinoid Synthesis

Utilize 2-cyano-4-methylpentanoic acid as a key intermediate for introducing a masked α-amino acid motif into peptidomimetics or for constructing the cyclohexane ring system found in gabapentinoids. Its higher acidity and distinct lipophilicity relative to leucine [1] enable alternative coupling strategies and potentially improve membrane permeability of final analogs. The saturated backbone ensures a defined conformational profile, avoiding alkene isomerization issues encountered with unsaturated cyano acids .

Michael Addition and Alkylation Reactions

Employ the compound as a nucleophilic partner in Michael additions or alkylation reactions, capitalizing on the α-cyano group's ability to stabilize adjacent carbanions. This reactivity is comparable to that of cyanoacetic acid derivatives, which typically afford high yields in such transformations [1]. The enhanced acidity (pKa ~2.55) allows for deprotonation with mild bases, broadening functional group tolerance .

Antifungal Nmt Inhibitor Lead Generation

Leverage the α-cyano carboxylic acid pharmacophore present in 2-cyano-4-methylpentanoic acid to initiate hit-to-lead campaigns targeting fungal Nmt, an essential enzyme in Candida albicans [1]. The compound's structural features align with those of known Nmt inhibitors, providing a validated starting point for medicinal chemistry optimization without the need for de novo scaffold identification .

Analytical Reference Standard Use

Use 2-cyano-4-methylpentanoic acid as a reference standard or internal standard in analytical methods (e.g., HPLC, LC-MS) due to its unique retention time and mass spectral properties (MW 141.17, XLogP 1.4) [1]. Its commercial availability and stable physical form make it suitable for routine calibration in pharmaceutical quality control and reaction monitoring.

Application
Selection Property
Validation Focus
Leucine-analog synthesis
α-Cyano carboxylic acid scaffold
Coupling strategy and stability under reaction conditions
C–C bond formation (Michael/alkylation)
Carbanion stabilization by α-cyano group
Base compatibility and functional group tolerance screening
Nmt inhibitor lead generation
α-Cyano acid pharmacophore
Confirmatory enzyme inhibition assay and hit validation
Analytical reference standard
Unique retention and mass properties
Calibration linearity and purity verification

Technical Documentation Hub

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